molecular formula C16H14BrNO2 B5795939 (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate

Cat. No.: B5795939
M. Wt: 332.19 g/mol
InChI Key: KLAAZXOQMHCRBK-UHFFFAOYSA-N
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Description

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate is a complex organic compound that combines a brominated tetrahydronaphthalene moiety with a pyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalene to introduce the bromine atom at the 1-position. This step is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Next, the brominated intermediate undergoes a coupling reaction with pyridine-3-carboxylic acid or its derivatives. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond between the brominated tetrahydronaphthalene and the pyridine carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the tetrahydronaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted tetrahydronaphthalene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a useful tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine atom and pyridine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5,6,7,8-Tetrahydronaphthalen-2-yl)amine: This compound lacks the bromine atom and pyridine carboxylate group, making it less versatile in chemical modifications.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: This compound contains a different functional group, which may alter its reactivity and applications.

Uniqueness

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate is unique due to the presence of both a brominated tetrahydronaphthalene moiety and a pyridine carboxylate group

Properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-15-13-6-2-1-4-11(13)7-8-14(15)20-16(19)12-5-3-9-18-10-12/h3,5,7-10H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAZXOQMHCRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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